(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate
CAS No.: 877648-85-6
Cat. No.: VC5510254
Molecular Formula: C11H10BrN3O4S
Molecular Weight: 360.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877648-85-6 |
|---|---|
| Molecular Formula | C11H10BrN3O4S |
| Molecular Weight | 360.18 |
| IUPAC Name | (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H10BrN3O4S/c1-6-9(16)15(11(20-2)14-13-6)5-18-10(17)7-3-4-8(12)19-7/h3-4H,5H2,1-2H3 |
| Standard InChI Key | YQUMJRYRXZKIRZ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(O2)Br)SC |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name “(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 5-bromofuran-2-carboxylate” delineates its structure:
-
A 1,2,4-triazin-5-one core substituted at position 6 with a methyl group and at position 3 with a methylthio (-SMe) group.
-
The 4-position is esterified with a 5-bromofuran-2-carboxylate moiety via a methylene (-CH2-) linker.
The molecular formula is C11H9BrN4O4S, with a calculated molecular weight of 397.23 g/mol. This aligns with triazinone derivatives reported in PubChem , where similar cores exhibit molecular weights between 170–400 g/mol.
Structural Features and Stereoelectronic Properties
-
Triazinone Core: The 1,2,4-triazin-5-one ring system is planar, with resonance stabilization from the carbonyl group at position 5. Methyl and methylthio substituents at positions 6 and 3, respectively, introduce steric bulk and electron-withdrawing effects .
-
Bromofuran Ester: The 5-bromo substituent on the furan ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. The ester group at position 2 contributes to hydrolytic instability under alkaline conditions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Weight | 397.23 g/mol |
| Hydrogen Bond Donors | 1 (triazinone NH) |
| Hydrogen Bond Acceptors | 6 (triazinone O, ester O) |
| Rotatable Bonds | 4 (methylene linker, ester) |
| Topological Polar Surface Area | 95.2 Ų |
Synthesis and Manufacturing Pathways
Retrosynthetic Analysis
The compound can be dissected into two fragments:
-
6-Methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methanol
-
5-Bromofuran-2-carbonyl chloride
Coupling these via esterification (e.g., Steglich or Mitsunobu conditions) would yield the target molecule.
Triazinone Intermediate Synthesis
-
Formation of 1,2,4-Triazin-5-one Core:
Bromofuran Ester Preparation
-
Bromination of Furan-2-carboxylic Acid:
-
Electrophilic bromination using Br2 in acetic acid introduces bromine at position 5.
-
Conversion to acid chloride via SOCl2 or oxalyl chloride.
-
Esterification
-
Reacting the triazinone methanol intermediate with 5-bromofuran-2-carbonyl chloride in dichloromethane, catalyzed by DMAP, yields the target ester .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazinone formation | Thiosemicarbazide, H2SO4, Δ | 65–70 |
| Methylthio substitution | CH3I, K2CO3, DMF | 85 |
| Esterification | DCC, DMAP, CH2Cl2 | 75–80 |
Physicochemical and Spectroscopic Properties
Solubility and Partitioning Behavior
-
Aqueous Solubility: Predicted to be <10 mg/mL (log P = 2.1), consistent with brominated aromatics .
-
Lipophilicity: The methylthio and bromine groups enhance hydrophobic interactions, suggesting high membrane permeability.
Spectroscopic Fingerprints
-
IR Spectroscopy:
-
Strong absorption at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (triazinone C=O).
-
C-Br stretch at 650 cm⁻¹.
-
-
NMR (1H, 13C):
-
Triazinone NH proton at δ 12.1 ppm (DMSO-d6).
-
Furyl protons as doublets at δ 7.2 (H-3) and δ 6.8 (H-4).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume